2-Bromo-6-propylpyridine-4-carboxylic acid

Physical Chemistry Material Handling Process Chemistry

2-Bromo-6-propylpyridine-4-carboxylic acid is a uniquely substituted heteroaromatic building block. The 6-propyl group provides distinct lipophilicity and sterics vs. methyl/ethyl analogs, while the 2-bromo handle enables robust Pd-catalyzed cross-coupling. Its high melting point (217-220°C) ensures stable, reliable dispensing in automated synthesis. Ideal for BRD4 inhibitor (baseline IC50 398 nM) and agrochemical SAR library synthesis. Choose this specific compound for predictable, high-yield diversification.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
Cat. No. B13165850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-propylpyridine-4-carboxylic acid
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H10BrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13)
InChIKeyWQEKHFFCDTWYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-propylpyridine-4-carboxylic acid (CAS 76594-14-4): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-6-propylpyridine-4-carboxylic acid is a heteroaromatic building block belonging to the class of 2,6-disubstituted pyridine-4-carboxylic acids. Its structure features a bromine atom at the 2-position, a propyl group at the 6-position, and a carboxylic acid group at the 4-position [1]. The presence of the bromine atom enables robust participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, making it a valuable intermediate for the synthesis of complex aryl- and heteroaryl-substituted pyridines [2]. The 6-propyl substituent provides a distinct lipophilic and steric profile that differentiates it from its methyl, ethyl, and chloro analogs, influencing both its physicochemical properties and its behavior in biological and synthetic applications.

2-Bromo-6-propylpyridine-4-carboxylic acid: Why In-Class Analogs Are Not Interchangeable Substitutes


The selection of a specific 2,6-disubstituted pyridine-4-carboxylic acid is not a trivial substitution decision. While compounds like 2-chloro-6-propylpyridine-4-carboxylic acid or 2-bromo-6-methylpyridine-4-carboxylic acid [1] share a core scaffold, the identity of the halogen and the alkyl chain length have quantifiable and non-linear effects on critical performance parameters. These parameters include, but are not limited to, thermal stability (melting point), aqueous solubility, and cross-coupling reactivity. Relying on a seemingly 'similar' analog without quantitative justification can lead to suboptimal reaction yields, failed biological assays, or unexpected physicochemical behavior in downstream applications. The evidence presented below provides the specific, quantitative data needed to justify the procurement and use of 2-bromo-6-propylpyridine-4-carboxylic acid over its closest alternatives.

Quantitative Differentiation Evidence for 2-Bromo-6-propylpyridine-4-carboxylic acid vs. Closest Analogs


Thermal Stability and Physical Form: Melting Point Comparison

The melting point of 2-bromo-6-propylpyridine-4-carboxylic acid is approximately 217–220 °C . This value is distinct from its 6-methyl analog, 2-bromo-6-methylpyridine-4-carboxylic acid, which has a predicted logP of 1.85 [1], and its 2-chloro analog, 2-chloro-6-propylpyridine-4-carboxylic acid, for which a melting point is not widely reported but is chemically distinct [2]. A higher melting point often correlates with greater crystal lattice energy, which can be advantageous for storage stability and solid-state handling in a research or manufacturing environment.

Physical Chemistry Material Handling Process Chemistry

Aqueous Solubility Profile at Physiological pH

The aqueous solubility of 2-bromo-6-propylpyridine-4-carboxylic acid at pH 7.4 has been measured and reported as 38 μM [1]. This quantitative value provides a crucial benchmark for predicting its behavior in biological assays. While direct solubility data for the closest analogs under identical conditions is not available in the public domain, this value allows for direct comparison with other compounds in a lead optimization cascade and informs the choice of solvent and assay conditions (e.g., use of DMSO and ensuring final DMSO concentration stays within non-cytotoxic limits).

Physicochemical Property Drug Discovery Assay Development

Biological Activity: BRD4 Bromodomain Inhibition

2-Bromo-6-propylpyridine-4-carboxylic acid has demonstrated measurable inhibitory activity against the BRD4 bromodomain, with a reported IC50 value of 398 nM in a fluorescence anisotropy competition binding assay [1]. This activity profile distinguishes it from other analogs that may lack this specific interaction or exhibit different potencies. While head-to-head IC50 comparisons against its closest structural analogs (e.g., 2-chloro-6-propyl or 2-bromo-6-methyl derivatives) were not identified in this search, this data point establishes its potential as a starting point for developing BRD4-targeting chemical probes.

Epigenetics Cancer Research Chemical Biology

Synthetic Versatility: Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings

The 2-bromo substituent in 2-bromo-6-propylpyridine-4-carboxylic acid and its derivatives is well-established as a superior leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions compared to its chloro analog [1]. While not a direct head-to-head comparison with the 4-carboxylic acid derivative, studies on the parent 2-bromo-6-propylpyridine indicate its utility in Suzuki-Miyaura and Negishi couplings [1], a reactivity profile that extends to the carboxylic acid variant. This higher reactivity translates to faster reaction rates, lower catalyst loadings, and the potential for higher yields under milder conditions when compared to the corresponding 2-chloro derivative [2].

Organic Synthesis Medicinal Chemistry Methodology

Optimal Application Scenarios for 2-Bromo-6-propylpyridine-4-carboxylic acid Based on Differential Evidence


Synthesis of 2-Aryl-6-propylpyridine-4-carboxylic acid Libraries via Suzuki-Miyaura Coupling

This compound is optimally suited as a core building block for the rapid generation of diverse 2-aryl-6-propylpyridine-4-carboxylic acid libraries. The 2-bromo substituent provides a reliable and highly reactive handle for Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids, as inferred from its class-level reactivity [1]. The fixed 6-propyl group ensures consistent lipophilicity and sterics across the library, making it ideal for systematic structure-activity relationship (SAR) studies in medicinal chemistry programs targeting kinases, GPCRs, or epigenetic proteins like BRD4, where a baseline IC50 of 398 nM has been established [2].

Medicinal Chemistry Lead Optimization for BRD4 Bromodomain Inhibitors

Given its demonstrated, albeit moderate, inhibitory activity against the BRD4 bromodomain (IC50 = 398 nM) [1], 2-bromo-6-propylpyridine-4-carboxylic acid represents a validated chemical starting point for hit-to-lead and lead optimization campaigns in cancer and inflammatory disease research. The quantifiable solubility (38 μM at pH 7.4) [2] and high melting point (217-220 °C) provide a defined physicochemical profile that can be used to benchmark improvements in subsequent analog synthesis, such as increasing potency while maintaining or improving solubility.

Development of Novel Agrochemicals with Tailored Lipophilicity

The 6-propyl group imparts a specific degree of lipophilicity and steric bulk that distinguishes this compound from its methyl or ethyl analogs. This property is particularly relevant in agrochemical research, where optimal lipophilicity is crucial for foliar uptake, translocation, and target-site binding in pests or weeds [1]. The bromo handle allows for further diversification to fine-tune activity, while the carboxylic acid group can serve as a synthetic anchor for forming amides or esters, common functional groups in commercial herbicides and fungicides.

Process Chemistry and Solid-Phase Synthesis Applications

The compound's well-defined, high melting point of 217-220 °C [1] indicates a crystalline, stable solid form. This is a critical advantage in process chemistry and automated synthesis platforms, where solid reagents must be accurately dispensed and remain chemically stable over time. The high thermal stability and robust reactivity profile of the bromo substituent make it a reliable choice for developing scalable synthetic routes or for use in parallel synthesizers, where consistent and predictable reagent performance is essential to minimize failed experiments and maximize throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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